molecular formula C5H9NO B075595 Cyclobutanecarboxamide CAS No. 1503-98-6

Cyclobutanecarboxamide

Cat. No.: B075595
CAS No.: 1503-98-6
M. Wt: 99.13 g/mol
InChI Key: MFNYBOWJWGPXFM-UHFFFAOYSA-N
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Description

Cyclobutanecarboxamide is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Catalysis : Cyclobutanecarboxamide is used in the synthesis of complex organic compounds. Huang et al. (2016) utilized it in the Hofmann rearrangement-ring expansion cascade to synthesize 1-pyrrolines and 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts (He Huang et al., 2016).

  • Natural and Synthetic Compounds : Research by Dembitsky (2007) highlighted over 210 cyclobutane-containing natural and synthetic compounds, including alkaloids, demonstrating antimicrobial, antibacterial, anticancer activities (V. Dembitsky, 2007).

  • Chemical Reactions : Parella et al. (2013) reported on diastereoselective Pd-catalyzed C-H activation and direct bis-arylation of cyclobutanecarboxamides, leading to novel trisubstituted this compound scaffolds (Ramarao Parella et al., 2013).

  • Pharmaceutical Applications : The review by van der Kolk et al. (2022) emphasizes the use of cyclobutanes in drug candidates for properties like metabolic stability, directing pharmacophore groups, and filling hydrophobic pockets (Marnix R. van der Kolk et al., 2022).

  • Photochemical Applications : Yagishita et al. (2011) investigated the photochemical reactions of certain quinolonecarboxamides, leading to cyclobutane formation using chiral crystalline environments (Fumitoshi Yagishita et al., 2011).

  • Polymer Synthesis : Castillo et al. (2004) synthesized novel polyamides containing cyclobutane from a dimer obtained through the photo-dimerization of O-acetylferulic acid crystals (E. A. Castillo et al., 2004).

  • Biological Activities : Sergeiko et al. (2008) reviewed the biological activities of cyclobutane-containing alkaloids, highlighting their antimicrobial, antibacterial, antitumor properties (Anastasia Sergeiko et al., 2008).

  • Material Science Applications : Choi et al. (2006) synthesized a photosensitive polyamic acid from cyclobutane-1,2,3,4-tetracarboxylic dianhydride, demonstrating potential in material science applications (Sunghye Choi et al., 2006).

Safety and Hazards

Cyclobutanecarboxamide is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The associated hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNYBOWJWGPXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361563
Record name cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-98-6
Record name cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Aminomethyl)cyclobutane was prepared by lithium aluminum hydride reduction of cyclobutanecarboxamide according to the procedure of Shatkina, T. N.: Reutov, O. A., Dokl. Akad. Nauk. SSSR. (1975) 219:1148 [Chem. Abs. 82: 139453m]. Cyclobutanecarboxamide was prepared as follows: a solution of commercially available cyclobutanecarboxylic acid chloride (10 g) in ethyl ether (500 ml) was stirred at 0° while ammonia gas was introduced, resulting in a white precipitate. This material was collected by filtration and redissolved in 50 ml of ethanol/water (4:1, v/v). This solution was applied to a column containing 75 grams of AG 1-X8 ion exchange resin (hydroxide ion form) (obtained from Bio-Rad Company), and elution was continued with ethanol (1 liter). Evaporation of the eluate provided a quantitative yield (8.36 g) of cyclobutanecarboxamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Cyclobutanecarboxamide in current research?

A1: this compound serves as a versatile building block in organic synthesis and medicinal chemistry. Researchers use it as a starting material to create a diverse array of compounds, particularly those with potential therapeutic applications. [, , ]

Q2: How do structural modifications to this compound affect its interaction with melatonin receptors (MT1 and MT2)?

A2: Research indicates that even subtle changes to the this compound scaffold can profoundly impact its affinity and selectivity for melatonin receptors. For instance, introducing a 2-[(2,3-dihydro-1H-indol-1-yl)methyl] group led to compounds like 6b, exhibiting high affinity and selectivity for the MT2 subtype. Conversely, modifications like 5-Me, 5-OMe, 5-Br, 6-NH2, and 6-NO2 substitutions on the indoline moiety reduced both affinity and selectivity for MT2, highlighting the importance of hydrophobic interactions in this region. []

Q3: Can you elaborate on the role of this compound derivatives as histamine H3 receptor antagonists?

A3: Compounds like trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]this compound (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)this compound (PF-03654764) exemplify this compound derivatives developed as potent and selective histamine H3 receptor antagonists. Extensive medicinal chemistry efforts, coupled with computational modeling and safety profiling, were crucial in identifying these clinical candidates with promising pharmacological and pharmacokinetic properties. [, ]

Q4: How does this compound contribute to the synthesis of complex molecules?

A4: this compound serves as a valuable precursor in synthesizing structurally diverse compounds. For example, employing bis(trifluoroacetoxy)iodobenzene, PhI(OCOCF3)2, with this compound facilitates the synthesis of 1-pyrroline. This transformation leverages a Hofmann rearrangement of the amide followed by in situ ring expansion of the intermediate cyclobutylamine. This approach further allows for creating more complex structures like 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts. []

Q5: What makes this compound a suitable substrate for palladium-catalyzed C-H activation reactions?

A5: this compound, when paired with directing groups like 8-aminoquinoline, readily undergoes palladium-catalyzed direct bis-arylation. This reaction allows for the diastereoselective introduction of aryl groups at the methylene C(sp3)-H bonds, generating trisubstituted this compound derivatives with an all-cis stereochemistry. The stereochemical outcome is often confirmed using X-ray crystallography of representative products. [, ]

Q6: Are there studies investigating this compound derivatives for potential antibacterial activity?

A6: Yes, recent research has focused on identifying novel antibacterial agents targeting the riboflavin synthesis pathway in multi-drug resistant Streptococcus pneumoniae (MDRSp). One promising approach involves inhibiting 3,4-dihydroxy-2-butanone-4-phosphate (SpDHBP) synthase, an enzyme crucial for riboflavin synthesis in MDRSp. Compounds like N-(3-acetamido-4-methyl-phenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and N-[(1S)-2-[2-fluoro-5-(2-furyl)anilino]-1-methyl-2-oxo-ethyl]this compound have emerged as potential SpDHBP synthase inhibitors. These compounds exhibit promising pIC50 values, surpassing those of several existing antibiotics. Further research is necessary to explore their efficacy and safety profiles. []

Q7: What insights do we have into the conformational dynamics of melatonin receptors bound to this compound-based ligands?

A7: Bioluminescence resonance energy transfer (BRET) studies using this compound derivatives have shed light on the conformational changes that occur within MT1/MT2 melatonin receptor heterodimers upon ligand binding. These studies revealed that ligands can induce distinct conformational changes in the heterodimer compared to MT2 homodimers, suggesting potential for developing heterodimer-selective compounds. Moreover, these studies helped identify ligands demonstrating selectivity for the MT1/MT2 heterodimer over the MT2 homodimer, further underscoring the value of such investigations in understanding receptor pharmacology. []

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